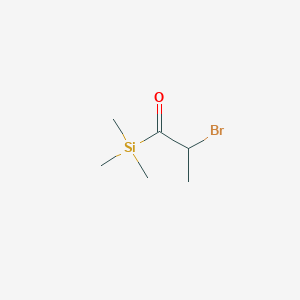
2-Bromo-1-(trimethylsilyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(trimethylsilyl)propan-1-one is an organosilicon compound with the molecular formula C6H13BrOSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various functionalized compounds. The presence of both bromine and trimethylsilyl groups in its structure makes it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(trimethylsilyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(trimethylsilyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(trimethylsilyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of 1-(trimethylsilyl)propan-1-ol.
Oxidation: Formation of 2-bromo-1-(trimethylsilyl)propanoic acid.
Scientific Research Applications
2-Bromo-1-(trimethylsilyl)propan-1-one is widely used in scientific research due to its versatility. Some applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(trimethylsilyl)propan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in nucleophilic addition or reduction reactions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanol: A similar compound with a hydroxyl group instead of a trimethylsilyl group.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxyphenyl group instead of a trimethylsilyl group.
3-Bromo-1-(trimethylsilyl)-1-propyne: A related compound with a triple bond instead of a carbonyl group.
Uniqueness
2-Bromo-1-(trimethylsilyl)propan-1-one is unique due to the presence of both bromine and trimethylsilyl groups, which provide distinct reactivity and selectivity in synthetic transformations. Its ability to undergo various chemical reactions makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
76600-03-8 |
|---|---|
Molecular Formula |
C6H13BrOSi |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-bromo-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C6H13BrOSi/c1-5(7)6(8)9(2,3)4/h5H,1-4H3 |
InChI Key |
UTTHZUYQIMENFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


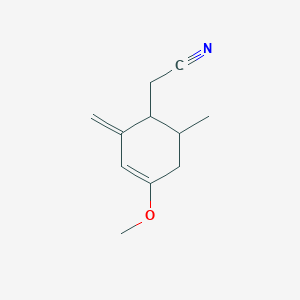
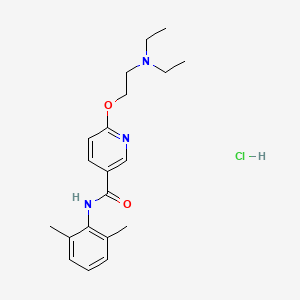



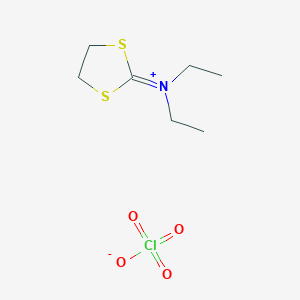
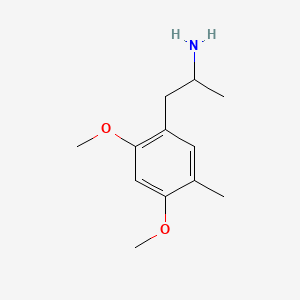
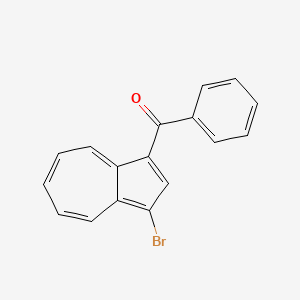
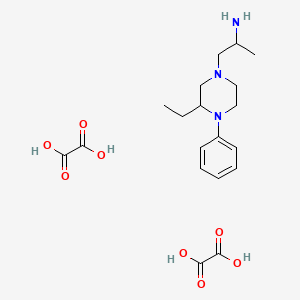

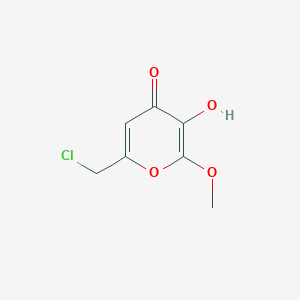
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
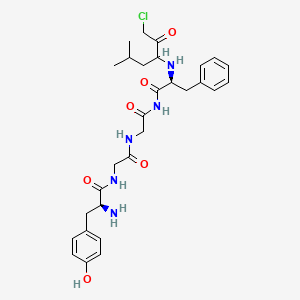
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
